Product packaging for 1-Phenylacridine(Cat. No.:CAS No. 98578-19-9)

1-Phenylacridine

Cat. No.: B14343710
CAS No.: 98578-19-9
M. Wt: 255.3 g/mol
InChI Key: INUMMPHTUPBOEU-UHFFFAOYSA-N
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Description

Significance of Acridine (B1665455) Derivatives in Contemporary Chemical Research

Acridine derivatives constitute a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest across various scientific disciplines. rsc.orgsioc-journal.cn Their characteristic semi-planar, tricyclic aromatic structure imparts unique physicochemical properties, making them versatile scaffolds in medicinal chemistry and materials science. rsc.org In the realm of medicine, acridine derivatives are recognized for their ability to intercalate with DNA, a mechanism that disrupts cellular processes like DNA replication and transcription, underpinning their application as anticancer agents. researchgate.net Beyond oncology, these compounds have shown a wide spectrum of biological activities, including antimicrobial, antimalarial, and antiviral properties. rsc.orgrsc.org In materials science, the extended π-conjugated system of acridines gives rise to their use as fluorescent markers, dyes, and in the development of organic semiconductor materials for applications such as laser technologies and organic light-emitting diodes (OLEDs). rsc.orgsioc-journal.cn The synthetic versatility of the acridine core allows for extensive functionalization, enabling the fine-tuning of their electronic and photophysical properties for specific applications. researchgate.net

Historical Context of Phenyl-Substituted Acridine Investigations

The history of acridine chemistry dates back to 1870 when Carl Gräbe and Heinrich Caro first isolated the parent compound from coal tar. ptfarm.pl The introduction of a phenyl substituent onto the acridine core, particularly at the 9-position, marked a significant step in the evolution of this class of compounds. Early investigations into 9-phenylacridine (B188086) were driven by the desire to understand the influence of this bulky substituent on the chemical and physical properties of the acridine system. One of the classical methods for synthesizing 9-phenylacridine is the Bernthsen synthesis, which involves the condensation of diphenylamine (B1679370) with a carboxylic acid, in this case, benzoic acid, in the presence of a dehydrating agent like zinc chloride. ptfarm.plijpsr.compharmaguideline.com Another approach involves the C-acylation of diphenylamine followed by a thermochemical reaction. ijpsr.compharmaguideline.com These early synthetic efforts laid the groundwork for more complex derivatizations and the exploration of their utility. The presence of the 9-phenyl group was found to be a key structural feature for certain dye-stuffs, such as chrysaniline (3,6-diamino-9-phenylacridine), which was obtained as a by-product in the manufacture of rosaniline. ijpsr.com

Scope and Research Trajectories for 1-Phenylacridine

Contemporary research on this compound and its isomers, particularly 9-phenylacridine, is expanding into several key areas. In materials science, these compounds are being extensively investigated as building blocks for advanced organic electronic materials. rsc.org The electron-rich nature of the N-phenylacridine fragment makes it an efficient hole-injecting unit, a desirable property for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). rsc.orgnih.gov Research is focused on designing novel molecular architectures, such as donor-spiro-acceptor (D-spiro-A) systems, where the phenylacridine moiety acts as the donor component. univ-rennes.frnih.gov Another significant research trajectory is in the field of photocatalysis. orscience.ruresearchgate.net Phenylacridine derivatives have been shown to act as effective metal-free photocatalysts for various organic transformations, including the generation of molecular hydrogen and decarboxylative conjugate additions. orscience.ruresearchgate.net Furthermore, the unique photophysical properties of phenylacridines are being harnessed for the development of chemical sensors, capable of detecting specific ions and molecules through changes in their fluorescence emission. bme.huresearchgate.net The ongoing exploration of this compound and its derivatives promises to yield novel materials and technologies with significant societal impact. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13N B14343710 1-Phenylacridine CAS No. 98578-19-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98578-19-9

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

IUPAC Name

1-phenylacridine

InChI

InChI=1S/C19H13N/c1-2-7-14(8-3-1)16-10-6-12-19-17(16)13-15-9-4-5-11-18(15)20-19/h1-13H

InChI Key

INUMMPHTUPBOEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=NC4=CC=CC=C4C=C32

Origin of Product

United States

Synthetic Methodologies for 1 Phenylacridine and Its Derivatives

Classical Approaches to 9-Phenylacridine (B188086) Synthesis

The foundational methods for constructing the 9-phenylacridine scaffold, while effective, are often characterized by demanding reaction conditions.

Bernthsen Synthesis: Condensation of Diphenylamine (B1679370) with Carboxylic Acids

The Bernthsen acridine (B1665455) synthesis, first reported in 1884, is a cornerstone for the preparation of 9-substituted acridines. slideshare.net This method involves the condensation of diphenylamine with a carboxylic acid, in this case, benzoic acid, in the presence of a dehydrating agent like zinc chloride at high temperatures (200-210°C) for several hours. sciforum.netijfans.org The reaction proceeds via an electrophilic substitution mechanism where an acyl cation, generated from the carboxylic acid and zinc chloride, attacks the ortho position of diphenylamine. bch.ro

Despite its historical significance, the classical Bernthsen reaction often suffers from low yields, typically between 18-20%, and requires a large excess of the catalyst. bch.rotandfonline.com For instance, a traditional setup might use a 1:5:1 molar ratio of diphenylamine to zinc chloride to benzoic acid. tandfonline.com

Table 1: Comparison of Classical and Modified Bernthsen Reaction Conditions for 9-Phenylacridine Synthesis

ParameterClassical BernthsenMicrowave-Assisted Bernthsen
Reactants Diphenylamine, Benzoic AcidDiphenylamine, Benzoic Acid
Catalyst Zinc ChlorideZinc Chloride or p-TSA
Temperature 200-280°C 117.239.78Varies with microwave power
Reaction Time Several hours to >24h sciforum.net117.239.782.5 - 12 minutes sciforum.netijcrt.org
Yield 18-50% bch.ro117.239.78Up to 98% sciforum.net

Thermochemical Reaction from C-Acylated Diphenylamine

An alternative classical route to 9-phenylacridine involves the thermochemical cyclization of a C-acylated diphenylamine. nih.govpharmaguideline.com In this two-step approach, diphenylamine is first acylated. The resulting acylated intermediate is then heated, often in the presence of reagents like iodine and hydriodic acid (I2/HI), to induce cyclization and form the 9-phenylacridine structure. ijfans.orgnih.govpharmaguideline.comslideshare.net This method provides a more controlled pathway compared to the one-pot Bernthsen synthesis, potentially leading to cleaner reactions and easier purification.

Palladium-Catalyzed Cross-Coupling from 9-Chloroacridine (B74977) and Phenylboronic Acid

The adve nt of palladium-catalyzed cross-coupling reactions has provided a more versatile and efficient method for synthesizing 9-phenylacridine. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is particularly effective. wikipedia.org This reaction involves the coupling of 9-chloroacridine with phenylboronic acid in the presence of a palladium catalyst and a base. thieme-connect.com

The catalytic cycle typically involves three key steps: oxidative addition of the 9-chloroacridine to the Pd(0) catalyst, transmetalation with the phenylboronic acid, and reductive elimination to yield 9-phenylacridine and regenerate the catalyst. libretexts.org Various palladium sources, such as Pd(OAc)2 and specialized palladium complexes, can be used. researchgate.net A notable advancement is the use of a magnetic nanoparticle-supported N-heterocyclic carbene-palladacycle (NHCPd@SMNP), which allows for high yields (up to >99%) and easy, magnetic recovery and reuse of the catalyst for several cycles without significant loss of activity. thieme-connect.comresearchgate.netresearchgate.net

Modern and Green Synthetic Strategies for 1-Phenylacridine Analogs

In response to the growing need for sustainable chemical processes, modern synthetic methods focus on improving efficiency, reducing reaction times, and minimizing waste.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to dramatically accelerate organic reactions. The Bernthsen synthesis, traditionally a slow and low-yielding process, has been significantly improved using microwave heating. sciforum.netbch.ro117.239.78 By mixing diphenylamine, benzoic acid, and zinc chloride and subjecting the mixture to microwave irradiation, reaction times can be slashed from hours to mere minutes, and yields can be boosted to as high as 98%. sciforum.net

Optimizing the stoichiometry of the reactants under microwave conditions is crucial. For example, a 1:1:1 molar ratio of diphenylamine, benzoic acid, and zinc chloride was found to give a 98% yield in just 2.5 minutes. sciforum.net Other catalysts, such as p-toluenesulfonic acid (p-TSA), have also been successfully employed in solventless, microwave-assisted Bernthsen reactions, offering an environmentally benign alternative with good yields (around 80% in 4 minutes). tandfonline.comresearchgate.net Barium chloride has also been used as a catalyst in ethanol (B145695) under microwave irradiation, yielding 9-phenylacridine in 10-12 minutes. ijcrt.orgeresearchco.com

One-Pot Multicomponent Reactions (MCRs) for Acridinediones

While not directly producing 9-phenylacridine itself, one-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical green strategy for synthesizing complex acridine derivatives, specifically acridinediones. These reactions combine multiple starting materials in a single reaction vessel to form the product in a single step, avoiding the need to isolate intermediates. This approach aligns with the principles of green chemistry by reducing solvent usage, energy consumption, and waste generation. The resulting acridinedione core can then be further modified to introduce a phenyl group at the 9-position if desired, although this falls outside the direct scope of the one-pot reaction itself.

Catalyst-Mediated Condensation Reactions (e.g., Nano Ferrite Catalysis)

Catalyst-mediated condensation reactions represent an efficient approach for the synthesis of the acridine core, often in a one-pot process. Among these, the use of nano-ferrite catalysts has gained attention due to its procedural simplicity, high yields, and the magnetic separability of the catalyst, which allows for easy recovery and reuse. oup.comscirp.org This methodology typically falls under the Hantzsch-type synthesis of acridinediones, which are precursors or derivatives of the acridine system. researchgate.net

The reaction generally involves the condensation of an aromatic aldehyde, a compound with an active methylene (B1212753) group (such as dimedone or 1,3-cyclohexanedione), and an amine source like ammonium (B1175870) acetate (B1210297) or an aniline (B41778) derivative. oup.comresearchgate.net The use of nano-ferrite particles, such as maghemite (γ-Fe₂O₃) or mixed metal ferrites like nickel-cobalt (B8461503) ferrite, serves as a heterogeneous catalyst. oup.comscirp.org These catalysts are non-toxic, inexpensive, and provide a large surface area, enhancing catalytic activity. oup.commdpi.com The reactions are often performed under solvent-free conditions or in green solvents like water and ethanol, at elevated temperatures. oup.comscirp.org The primary advantages of this method are the excellent yields, short reaction times, and the catalyst's reusability for multiple cycles without significant loss of activity. oup.comresearchgate.net

While direct synthesis of this compound via this method is less commonly documented, the synthesis of 9-aryl-acridinedione derivatives is well-established. oup.com The aryl group at the 9-position originates from the aldehyde used in the condensation.

Table 1: Representative Data for Nano-Ferrite Catalyzed Acridinedione Synthesis

AldehydeCatalystConditionsYield (%)Reference
Aromatic AldehydesNano γ-Fe₂O₃120°C, Solvent-freeGood to Excellent oup.com
Aromatic AldehydesNano Ni₀.₅Co₀.₅Fe₂O₄Ethanol/Water, RefluxHigh scirp.org
Various AldehydesMSrGO NCsSolvent-freeup to 97% researchgate.net

Ortho-Lithiation-Cyclization Sequences

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, which can be applied to construct the acridine framework. This method relies on the presence of a directing metalation group (DMG) on an aromatic substrate. The DMG coordinates to an organolithium base (e.g., n-BuLi, s-BuLi), directing deprotonation to the adjacent ortho position. uwindsor.cauwindsor.ca The resulting ortho-lithiated species can then react with an electrophile.

In the context of acridine synthesis, a suitably substituted diphenylamine derivative can serve as the precursor. The amino group or a derivative thereof can act as the DMG. Following ortho-lithiation of one of the phenyl rings, an intramolecular cyclization can be induced by reaction with a suitable internal electrophilic group (like a carbonyl or a nitrile) on the other ring, leading to the formation of the central ring of the acridine system.

The process can be conceptualized in three main steps:

Coordination: The organolithium reagent coordinates to the DMG. uwindsor.ca

Deprotonation: Regioselective removal of a proton from the ortho position occurs. uwindsor.ca

Electrophilic Quench/Cyclization: The ortho-lithiated intermediate reacts with an electrophile. For acridine synthesis, this would be an intramolecular reaction to close the ring.

The stability of the ortho-lithiated intermediate is a key factor, and reaction conditions, particularly temperature, must be carefully controlled to prevent side reactions like benzyne (B1209423) formation. nih.gov While this sequence is a rational approach to this compound, specific, high-yield examples in the literature are sparse compared to other methods.

Intramolecular Cyclization of o-Arylamino Schiff Bases

A highly effective and widely applicable method for synthesizing acridine derivatives involves the intramolecular cyclization of ortho-arylamino Schiff bases. google.comnih.gov This strategy offers mild reaction conditions and generally produces high yields. google.com

The synthesis begins with the preparation of the o-arylamino Schiff base substrate. This is typically achieved through a two-step process: an imine condensation followed by an aromatic nucleophilic substitution. For instance, o-fluorobenzaldehyde can be reacted with an arylamine to form an imine, which then undergoes nucleophilic substitution with another molecule of an arylamine to yield the desired Schiff base. google.com

The key step is the subsequent intramolecular cyclization of the o-arylamino Schiff base. This is commonly promoted by a Lewis acid, with zinc chloride (ZnCl₂) being a particularly effective catalyst. google.comnih.govresearchgate.net The reaction proceeds via an electrophilic attack from the imine carbon onto the ortho-position of the arylamino ring, followed by an aromatization step to furnish the final acridine derivative. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 50 to 80°C. google.com This method has been shown to be versatile, allowing for the synthesis of a broad range of acridine and polycyclic aza-aromatic compounds. nih.govresearchgate.net

Table 2: Synthesis of Acridine Derivatives via ZnCl₂-Promoted Cyclization of an o-Arylamino Schiff Base

SubstrateCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-(2-(phenylamino)benzylidene)anilineZnCl₂THF50-8010-24up to 99% (conversion) google.com

Copper-Catalyzed C(sp³)–C(sp²) Coupling Approaches

Copper-catalyzed cross-coupling reactions provide a modern avenue for C-C bond formation. While direct applications to form this compound are still emerging, the principles of copper-catalyzed C(sp³)–H/C(sp²)–H cross-coupling can be adapted to forge the six-membered carbocyclic ring integral to the acridine structure. semanticscholar.orgresearchgate.net

This approach often utilizes a directing group to achieve regioselectivity. For instance, an aniline moiety can be used as a directing group to generate an aminyl radical. This radical can then selectively abstract a hydrogen atom from a secondary or tertiary C(sp³)–H bond via a 1,5-hydrogen atom transfer (1,5-HAT) process. The resulting carbon-centered radical can then undergo coupling with a C(sp²)–H bond on an adjacent aryl ring, leading to cyclization. semanticscholar.org

The catalytic cycle typically involves a copper catalyst, such as Cu(OAc)₂, and an oxidant, like Ag₂CO₃. semanticscholar.org The reaction forges a new C(sp³)–C(sp²) bond, effectively constructing a six-membered ring. Applying this logic, a precursor containing an N-phenyl-N-alkylaniline substructure could potentially be cyclized to form a tetrahydroacridine derivative, which could then be oxidized to the fully aromatic this compound. This strategy is particularly powerful for creating complex polycyclic structures from simple starting materials. semanticscholar.orgresearchgate.net

Transition-Metal-Free and Metal-Free Catalysis

In the pursuit of greener and more sustainable synthetic chemistry, transition-metal-free catalytic systems have been developed for the synthesis of N-heterocycles. These methods avoid the cost and potential toxicity associated with heavy metals.

One such strategy applicable to the synthesis of acridone (B373769) derivatives (oxidized form of acridines) is a base-mediated intramolecular oxidative C-H amination. researchgate.net This approach can proceed without any metal catalyst, relying on a base like potassium t-butoxide, sometimes in the presence of an organocatalyst such as proline. researchgate.net Another approach involves the one-pot multi-component reaction of simple starting materials mediated by a strong base like NaOH, which can drive a cascade of reactions including bond cleavage, condensation, and dehydrogenative aromatization to form heterocyclic products. nih.gov

For the synthesis of quinazolines, which are structurally related to acridines, iodine-catalyzed aerobic oxidative methods have been reported. These reactions use oxygen as a green oxidant and proceed under metal-free conditions. mdpi.com Such principles could be extended to acridine synthesis, potentially involving the intramolecular cyclization of N-arylated amidines or related precursors under oxidative, metal-free conditions. These methods are advantageous due to their operational simplicity and reduced environmental footprint. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a critical step to maximize the yield and purity of this compound while minimizing reaction times and waste. The process involves systematically varying parameters such as catalyst type and loading, solvent, temperature, reaction time, and stoichiometry of reactants. whiterose.ac.uknumberanalytics.com

Common optimization strategies include:

One-Factor-At-a-Time (OFAT): This iterative method involves optimizing one variable while keeping others constant. whiterose.ac.uk For instance, in the nano-ferrite catalyzed synthesis of acridinediones, the amount of catalyst would be varied first, followed by temperature, and then reaction time to find the optimal set of conditions. oup.comscirp.org

Design of Experiments (DoE): This statistical approach allows for the simultaneous investigation of multiple variables and their interactions. whiterose.ac.ukrsc.org Full factorial or fractional factorial designs can efficiently identify the most significant factors affecting the yield and help in building a predictive model for the reaction outcome. whiterose.ac.uk

Catalyst and Solvent Screening: The choice of catalyst and solvent is paramount. For the Bernthsen-type synthesis of 9-phenylacridine, it was found that a composite catalyst system of zinc chloride and phosphoric acid gave superior yields compared to zinc chloride alone. google.com Similarly, screening various solvents can dramatically affect reaction outcomes. researchgate.net

A practical example is the optimization of the synthesis of 9-phenylacridine from diphenylamine and benzoic acid. Key parameters that were optimized include the molar ratio of reactants, the composition of the catalyst system, the maximum reaction temperature, and the duration of the reaction at that temperature. google.com By carefully tuning these variables, yields could be increased to over 70% with high product purity, making the process suitable for industrial application. google.com

Table 3: Example of Optimized Conditions for 9-Phenylacridine Synthesis

ParameterRange StudiedOptimal ConditionReference
Molar Ratio (Diphenylamine:Benzoic Acid)1:1.0 - 1:1.51:1.1 - 1:1.3 google.com
Catalyst Molar Ratio (ZnCl₂:H₃PO₄:Diphenylamine)(6-2):1:1(5-3):1:1 google.com
Maximum Temperature180 - 260°C220 - 240°C google.com
Reaction Time at Max Temp.4 - 8 h5 - 7 h google.com

Modern approaches also leverage automated reactors and machine learning algorithms to accelerate the optimization process, enabling high-throughput experimentation and the rapid identification of optimal reaction conditions from a large parameter space. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including acridine derivatives. chemmethod.comrsc.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their electronic environments. For this compound, one would expect to observe distinct signals for the protons on the acridine core and the phenyl substituent. The protons on the acridine skeleton would typically appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nitrogen atom and the anisotropic effects of the fused ring system. The protons of the phenyl group would also resonate in the aromatic region, with their signals potentially overlapping with those of the acridine protons.

NMR spectroscopy is a cornerstone in the characterization of both newly synthesized and naturally occurring heterocyclic compounds. chemmethod.comresearchgate.net For complex structures like acridine derivatives, one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are fundamental. researcher.life These methods provide initial data on the number and types of proton and carbon environments.

To unambiguously assign all signals and determine the complete molecular structure, advanced two-dimensional (2D) NMR techniques are employed. google.com These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different parts of the molecule, such as linking a substituent to the main heterocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded, providing insights into the molecule's 3D conformation.

These advanced NMR methods are essential for confirming the precise structure of derivatives, for instance, to distinguish between different isomers or to determine the exact site of substitution on the acridine ring. google.comiastate.edu

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and the packing of molecules within a crystal lattice. researchgate.net This technique provides exact bond lengths, bond angles, and torsional angles.

Interactive Table: Crystallographic Data for 9-Phenylacridine researchgate.net

ParameterValue
Chemical Formula C₁₉H₁₃N
Molecular Weight 255.32 g/mol
Crystal System Monoclinic
Space Group P2(1)/n
a (Å) 8.574 (2)
b (Å) 17.862 (2)
c (Å) 9.126 (2)
β (°) 107.723 (8)
Volume (ų) 1331.2 (8)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.274
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 293 K
Final R-factor 0.033 for 1300 observed reflections

This data is for the isomer 9-Phenylacridine and serves as an illustration of crystallographic analysis.

The arrangement of molecules in a crystal is governed by various non-covalent intermolecular interactions. In acridine compounds, π–π stacking is a dominant feature due to the large, planar aromatic system. hmdb.ca These interactions involve the face-to-face or offset stacking of acridine rings, which helps to stabilize the crystal structure. hmdb.ca The presence and orientation of a phenyl substituent can influence these stacking interactions.

Advanced Spectroscopic Probes for Excited State Dynamics

The photophysical properties of phenylacridines are of significant interest, particularly for applications in areas like photodynamic therapy and photosensitization. echemi.com Advanced spectroscopic techniques, such as femtosecond time-resolved transient absorption (TA) spectroscopy, are used to probe the dynamics of molecules after they absorb light. hmdb.ca This method, also known as flash photolysis, uses a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to monitor the changes in absorption over extremely short timescales (femtoseconds to nanoseconds).

Studies on 9-Phenylacridine have revealed a complex series of events following photoexcitation. hmdb.ca After being excited to the S₁ (ππ*) state, the molecule can undergo several competing deactivation processes. One key pathway involves the twisting of the single bond connecting the phenyl group to the acridine core. hmdb.ca This twisting motion can lead to a new molecular conformation that facilitates efficient intersystem crossing (ISC) to the triplet state (T₁). hmdb.ca

The surrounding environment, such as the viscosity of the solvent, can dramatically influence these dynamics. In low-viscosity solutions, the phenyl ring can twist freely, promoting intersystem crossing. hmdb.ca However, in more viscous environments, this twisting motion is suppressed, which in turn favors another deactivation pathway: internal conversion (IC), where the molecule returns to the ground state without emitting light. hmdb.ca These studies provide a detailed picture of how molecular structure and environment control the fate of excited states in phenylacridine systems. hmdb.ca

Femtosecond Time-Resolved Spectroscopy

Femtosecond time-resolved spectroscopy is a powerful tool for investigating the ultrafast excited-state dynamics of molecules. mdpi.com For this compound (often referred to as 9-phenylacridine or 9-PA in literature), this technique has been employed to unravel the complex sequence of events that occur immediately following photoexcitation. researchgate.netresearchgate.net

Studies combining femtosecond transient absorption spectroscopy with quantum chemical calculations have elucidated the relaxation pathways of the excited state of this compound in various solvents. researchgate.net Upon excitation, the molecule can undergo a twisting of the C-C single bond at the C9 position. researchgate.netresearchgate.net This structural change is a critical factor in its photophysical properties. The subsequent deactivation of the photoexcited molecule involves a competition between internal conversion (a non-radiative transition between states of the same spin multiplicity) and intersystem crossing (a transition between states of different spin multiplicity). researchgate.netresearchgate.net

The environment, particularly solvent viscosity, plays a significant role in these dynamics. Research has shown that the excited-state relaxation mechanisms are influenced by the viscosity of the surrounding medium. researchgate.net For instance, the deactivation mechanism of photoexcited 9-phenylacridine has been specifically studied in methanol (B129727). acs.org The use of femtosecond time-resolved mass spectrometry allows for the tracking of these processes on incredibly short timescales, typically in the hundreds of femtoseconds to picoseconds range. mdpi.com

Table 1: Key Findings from Femtosecond Time-Resolved Spectroscopy of this compound

ParameterObservationSignificanceSource
Excited-State Process Competition between internal conversion and intersystem crossing.Determines the ultimate fate of the excited state energy, influencing fluorescence and potential for other photochemical reactions. researchgate.netresearchgate.net
Key Structural Change Twisting of the C-C single bond at the C9 position after photo-excitation.This intramolecular motion is a key part of the relaxation pathway and makes the molecule's properties sensitive to the local environment. researchgate.netresearchgate.net
Influence of Medium Excited-state relaxation mechanisms are dependent on solvent viscosity.Highlights the potential use of this compound as a molecular probe for micro-environmental changes. researchgate.net
Timescale Ultrafast dynamics occurring on femtosecond to picosecond timescales.Demonstrates the rapid nature of the initial photophysical events following light absorption. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study chemical species that have one or more unpaired electrons, such as free radicals. unibo.itwikipedia.org The technique is based on the absorption of microwave radiation by an unpaired electron when it is in a strong magnetic field. bhu.ac.in

Research has shown that the ultraviolet irradiation of this compound in solvents like methanol or ethanol leads to the formation of the 1-phenylacridinyl radical (specifically, the 9-phenylacridinyl radical). researchgate.net The ESR spectra of these radicals, measured at low temperatures (e.g., 233 °K), exhibit a distinct hyperfine structure. researchgate.net This hyperfine structure arises from the interaction of the unpaired electron with the magnetic moments of nearby atomic nuclei, providing detailed information about the electron's distribution within the molecule and thus confirming the radical's structure. unibo.itresearchgate.net

The structure of the 1-phenylacridinyl radical has been further supported by simulating the experimental ESR spectra using calculated spin densities. researchgate.net Studies involving isotopic substitution, such as the formation of a singly deuterated analog in methanol-d4, have also been used. Comparing the experimental and theoretical second moments of the deuterated radical helps validate the parameters used in the calculations for this class of radicals. researchgate.net

Table 2: ESR Characterization of the 1-Phenylacridinyl Radical

FeatureDescriptionSignificanceSource
Radical Formation Formed by UV irradiation of this compound in solvents like methanol and ethanol.Demonstrates a key photochemical reaction pathway for the parent molecule. researchgate.net
ESR Spectrum Exhibits hyperfine structure at low temperatures (233 °K).The splitting pattern provides a "fingerprint" of the radical and reveals the delocalization of the unpaired electron over the molecule's framework. researchgate.net
Structural Confirmation The experimentally observed spectrum is supported by simulations based on calculated spin densities.Provides strong evidence for the proposed structure of the 1-phenylacridinyl radical. researchgate.net
Isotopic Studies Formation of a deuterated radical analog in deuterated solvents (methanol-d4).Used to confirm spectral assignments and validate theoretical models for calculating spectral parameters. researchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for the definitive identification and purity evaluation of organic compounds like this compound. nih.govalfa-chemistry.com The method works by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio. youtube.com

For molecular identification, the mass spectrum of this compound provides two critical pieces of information: the molecular ion peak and a characteristic fragmentation pattern. The molecular ion (M•+) peak corresponds to the intact molecule that has lost one electron. uni-saarland.de For this compound (molecular formula C₁₉H₁₃N), the calculated molecular weight is approximately 255.3 g/mol . nih.gov Therefore, its electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z value of 255. nih.gov The exact mass can be measured with high-resolution mass spectrometry (HRMS) for unambiguous elemental composition determination. nih.gov

Different ionization techniques can be employed. While "hard" techniques like EI cause extensive fragmentation useful for structural elucidation, "softer" ionization methods are used to preserve the molecular ion. uni-saarland.denelsonlabs.com For instance, laser desorption/ionization mass spectrometry has been successfully used for the direct detection of this compound in complex biological samples like mouse kidney tissue. researchgate.net

Mass spectrometry is also a powerful tool for purity assessment. nih.gov It can detect and help quantify impurities, even at trace levels. nih.gov In a sample of this compound, impurities might include starting materials from its synthesis or byproducts from side reactions. Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a sample is first separated into its individual components before they enter the mass spectrometer. alfa-chemistry.com This allows for the detection of impurity peaks with different m/z values than the main compound. In some cases, a purity of over 98% or 99% for phenylacridine-related products has been confirmed using mass spectrometry. googleapis.compatsnap.com Quantification can be achieved by monitoring specific ions characteristic of the impurity. nih.gov

Table 3: Mass Spectrometric Data for this compound Identification

ParameterValue/DescriptionSignificance for IdentificationSource
Molecular Formula C₁₉H₁₃NDetermines the exact molecular weight. nih.gov
Molecular Weight ~255.3 g/mol The basis for the molecular ion peak (m/z). nih.gov
Molecular Ion Peak (m/z) 255Confirms the molar mass of the intact molecule. nih.gov
Fragmentation Pattern A series of lower m/z peaks resulting from the breakup of the molecular ion.Provides a unique fingerprint for the molecule's specific structure. uni-saarland.de
High-Resolution MS Provides exact mass (e.g., 255.1048 Da).Allows for the unambiguous determination of the elemental formula (C₁₉H₁₃N). nih.govnih.gov

Table 4: Application of Mass Spectrometry in Purity Assessment of this compound

TechniqueApplicationDetailsSource
LC-MS / GC-MS Separation and Detection of ImpuritiesChromatographically separates this compound from any contaminants before MS analysis, allowing individual identification. alfa-chemistry.com
Full Scan Analysis Screening for Unknown ImpuritiesA full scan acquires data over a wide m/z range, revealing the presence of unexpected compounds. nih.gov
Selected Ion Monitoring (SIM) Quantification of Known ImpuritiesThe mass spectrometer is set to detect only specific m/z values corresponding to known impurities, providing high sensitivity for quantification. nih.gov
Spectral Subtraction Detection of Trace ImpuritiesIn some cases, the spectrum of a pure standard can be subtracted from the sample spectrum to reveal underlying trace impurities. nih.gov

Spectroscopic and Physicochemical Characterization

Spectroscopic Properties (UV-Vis, Fluorescence)

The spectroscopic properties of 1-Phenylacridine and its isomers are dictated by their extended π-conjugated system.

UV-Vis Absorption : 9-Phenylacridine (B188086) exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The complexation of 9-phenylacridino-18-crown-6 ether with various metal ions such as Ag+, Cd2+, Ni2+, Pb2+, and Zn2+ leads to a bathochromic (red) shift in its absorption spectra, indicating an interaction between the metal ion and the chromophore. bme.hu

Fluorescence : this compound and its derivatives are often fluorescent. The parent acridine (B1665455) is known for the blue fluorescence of its salts. ptfarm.pl The fluorescence of phenylacridine derivatives can be modulated by solvent polarity and the presence of other chemical species. For instance, the fluorescence of 9-phenylacridino-18-crown-6 ether is quenched upon complexation with most metal ions, with the notable exception of Cd2+, which causes a significant red shift in the emission spectrum. bme.hu The photophysical behavior, including fluorescence quantum yields and lifetimes, is sensitive to the molecular geometry and the environment. rsc.org

The table below summarizes the observed spectroscopic changes for a 9-phenylacridine derivative upon interaction with different metal ions.

Metal IonUV-Vis Spectral ChangeFluorescence Spectral Change
Ag+Bathochromic ShiftQuenching
Cd2+Bathochromic ShiftBathochromic Shift
Ni2+Bathochromic ShiftQuenching
Pb2+Bathochromic ShiftQuenching
Zn2+Bathochromic ShiftQuenching
NH4+Bathochromic ShiftQuenching
Ca2+, K+, Mg2+, Na+No Significant ChangeNo Significant Change

Data derived from studies on 9-phenylacridino-18-crown-6 ether. bme.hu

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of this compound are crucial for its applications in organic electronics and photocatalysis.

Photophysical Properties : The photophysical behavior of phenylacridine derivatives can be complex. For instance, in some twisted molecules like 9-phenylacridine, there is competition between internal conversion and intersystem crossing upon photoexcitation. acs.org The excited state dynamics, including the structure of the lowest excited singlet state (S1), have been investigated using time-resolved spectroscopic techniques. acs.org Some derivatives are designed to have high triplet energies, which is a key requirement for host materials in phosphorescent OLEDs. univ-rennes.frnih.gov

Electrochemical Properties : The electrochemical behavior of acridine derivatives has been studied using techniques like cyclic voltammetry. ajol.info The N-phenylacridine moiety is known for its electron-rich character, making it an efficient hole-injecting material. rsc.org The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of phenylacridine derivatives can be tuned by chemical modification. For example, connecting the phenylacridine donor unit to different acceptor units through a spiro bridge allows for the modulation of these energy levels. nih.gov The electrochemical reduction of acridines can be a quasi-reversible process, often involving the transfer of electrons and protons. ajol.info

The table below presents key electrochemical and photophysical data for a representative N-phenylacridine-based material.

CompoundHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Application
SPA-F(POPh2)2TunableTunableHighHost for single-layer PhOLEDs
SPA-DBS-5.48-2.30N/ADeep-blue emitter for OLEDs

Data derived from studies on specific N-phenylacridine derivatives. rsc.orguniv-rennes.fr

Computational and Theoretical Investigations of 1 Phenylacridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. nih.govajol.info It is widely used for the simulation of energy surfaces in molecules and has become a primary method for quantum mechanical studies. acs.org DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing molecular geometries, analyzing frontier molecular orbitals, and predicting vibrational spectra, among other properties. nih.govphyschemres.org

Molecular Geometry Optimization

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the energy minimum on the potential energy surface. ajol.infocnr.itmdpi.com For 1-Phenylacridine, the optimization process involves adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

Table 1: Representative Calculated Structural Parameters for Acridine (B1665455) and Related Compounds Note: Data for this compound is not available; this table presents data for the parent acridine to provide context for the core structure.

Parameter Molecule Method Value Source
Dihedral Angle 2-Phenylpyridine B3LYP/6-31++G(d,p) 33.7° researchgate.net
Bond Length C9-N10 Acridine B3LYP/6-31G* 1.363 Å nih.gov
Bond Angle C9-N10-C11 Acridine B3LYP/6-31G* 118.0° nih.gov

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the electronic and optical properties of a molecule. physchemres.org The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. physchemres.orgirjweb.comschrodinger.com

For π-conjugated systems like this compound, the HOMO and LUMO are typically distributed over the aromatic rings. DFT simulations of phenylacridine derivatives show that the HOMO energy level can be influenced by molecular stiffness and substitution. researchgate.net In some complex acridine derivatives, the phenylacridine moiety itself may not be the primary contributor to the HOMO, with localization occurring on other, more electron-rich parts of the molecule. rsc.org

In this compound, the HOMO is expected to be a π-orbital with significant electron density on both the acridine and phenyl rings, representing the delocalized electron system. The LUMO is also anticipated to be a π*-antibonding orbital distributed across the aromatic framework. The HOMO-LUMO gap dictates the energy of the lowest electronic transition. A smaller gap generally implies higher chemical reactivity and is associated with better nonlinear optical properties. researchgate.net

Table 2: Representative Frontier Orbital Energies for Phenyl-Substituted Heterocycles Note: Specific values for this compound are not available in the cited literature. This table shows representative values for related compounds to illustrate typical ranges.

Compound EHOMO (eV) ELUMO (eV) ΔE (eV) Method Source
Azo Dye -5.79 -2.39 3.4 B3LYP reddit.com
Thiophene Sulfonamide Derivative -6.81 -2.35 4.46 B3LYP/6-311G(d,p) researchgate.net
Iron(III) Porphyrin Complex -5.20 -4.29 0.9042 B3LYP/6-311G(d,p) physchemres.org

Vibrational Frequency Calculations

Vibrational frequency analysis is performed computationally to predict the infrared (IR) and Raman spectra of a molecule. q-chem.comdiva-portal.org The calculated frequencies correspond to the normal modes of vibration, which are characteristic movements of the atoms, such as stretching, bending, and rocking. kit.edu Comparing calculated spectra with experimental data helps in the assignment of fundamental vibrational modes. nih.govnanoacademic.com

For this compound, the vibrational spectrum would be dominated by modes associated with the acridine and phenyl rings. DFT calculations on the parent acridine molecule have provided reliable assignments for its fundamental vibrations. nih.gov Key expected vibrational modes for this compound would include:

Aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic rings, expected in the 1400-1650 cm⁻¹ region.

In-plane and out-of-plane C-H bending modes.

Ring breathing and deformation modes of both the acridine and phenyl moieties.

The scaled frequencies from B3LYP calculations have been shown to be very reliable for acridine, with a mean absolute deviation of about 17 cm⁻¹ from experimental values. nih.gov

Table 3: Selected Calculated Vibrational Frequencies for Acridine Note: These are scaled B3LYP/6-31G values for the parent acridine molecule, which are expected to be present with slight shifts in this compound.*

Frequency (cm⁻¹) Assignment Source
3058 C-H stretch nih.gov
1629 Ring stretch nih.gov
1558 Ring stretch nih.gov
1461 Ring stretch nih.gov
751 C-H out-of-plane bend nih.gov

Natural Bond Orbital (NBO) and Non-linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe how a material interacts with intense electromagnetic fields. ipme.ru Key NLO parameters include the molecular dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). ipme.ruresearchgate.net Molecules with large hyperpolarizability values, often arising from significant intramolecular charge transfer between electron-donor and acceptor groups, are of interest for applications in optoelectronics. ipme.ru DFT is a common method for calculating these properties. researchgate.netscielo.org.pe The NLO response in molecules like this compound would depend on the degree of charge asymmetry and π-electron delocalization.

Table 4: Representative Calculated NLO Properties Note: Data for this compound is not available. This table provides examples from related molecular classes.

Compound Property Value Method Source
4-fluoro-4-hydroxybenzophenone Dipole Moment (μ) 2.50 Debye ωB97XD/6311++G(d,p) researchgate.net
4-fluoro-4-hydroxybenzophenone Hyperpolarizability (β) 368.02 × 10⁻³¹ esu ωB97XD/6311++G(d,p) researchgate.net
2-Phenylpyridine Hyperpolarizability (β) ~1 x 10⁻³⁰ esu B3LYP/6-31++G(d,p) researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecular surface, providing a guide to its reactivity. researchgate.netukm.my It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). ukm.mymdpi.com

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom of the acridine ring due to its lone pair of electrons. researchgate.net This region is the primary site for electrophilic attack and protonation. The hydrogen atoms bonded to the aromatic rings would exhibit positive electrostatic potential. The π-electron clouds above and below the aromatic rings would create regions of intermediate negative potential. MEP analysis of various nitrogen-containing heterocyclic compounds confirms this general pattern, with the most negative regions consistently found near the nitrogen atoms. ukm.mymdpi.com

Influence of Protonation on Electronic Characteristics

The nitrogen atom in the acridine ring is basic and can be readily protonated in acidic media. researchgate.net This protonation has a profound effect on the molecule's electronic properties and molecular architecture. rsc.orgrsc.org Computational studies on acridine derivatives show that protonation enhances the electron-withdrawing character of the heterocyclic system. researchgate.net

For this compound, protonation at the acridine nitrogen would lead to several key changes:

Stabilization of the LUMO: The increased electron-withdrawing nature of the protonated acridine ring would lower the energy of the LUMO, leading to a decrease in the HOMO-LUMO gap.

Bathochromic Shift: The smaller energy gap typically results in a red-shift (bathochromic shift) in the absorption and emission spectra. researchgate.net

Charge Delocalization: In the protonated state, the positive charge is not entirely localized on the nitrogen but is delocalized through the π-system, which can affect the reactivity of the entire molecule. acs.org

Altered Intermolecular Interactions: Protonation changes the hydrogen bonding capabilities and electrostatic interactions, which can stabilize the crystal structure. rsc.orgrsc.org

Studies have shown that protonation is a critical step in the mechanism of action for many biologically active acridines. acs.orgnih.gov

Periodic DFT Calculations for Cohesive Energies of Crystal Lattices

Periodic Density Functional Theory (DFT) calculations are a powerful tool for investigating the solid-state properties of crystalline materials, such as this compound and its derivatives. These calculations, which account for the repeating nature of a crystal lattice, can be used to determine cohesive energies. mdpi.comictp.it The cohesive energy, a measure of the energy required to separate the constituent molecules of a crystal into the gas phase, provides insight into the stability of the crystal structure. osti.gov

While specific periodic DFT studies on the cohesive energy of the this compound crystal lattice are not extensively detailed in the provided results, the methodology is well-established for organic molecular crystals. mdpi.com For instance, in studies of similar compounds like phenyl acridine-9-carboxylates, quantum chemistry calculations have been employed to understand their thermochemistry and crystal lattice energetics. akjournals.com The general approach involves optimizing the crystal structure and then calculating the total energy of the bulk system and the energy of an isolated molecule in a large simulation box (simulating the gas phase). mdpi.com The difference between these energies yields the cohesive energy. osti.govresearchgate.net Such calculations are crucial for understanding polymorphism, where different crystal structures of the same compound exhibit different stabilities. mdpi.com

The accuracy of these calculations is dependent on the choice of the DFT functional and basis set. For example, studies on binary oxides have shown that Diffusion Monte Carlo (DMC) methods can yield cohesive energies in excellent agreement with experimental values, outperforming standard DFT approximations. osti.gov For organic crystals, dispersion-corrected DFT functionals are often necessary to accurately capture the van der Waals interactions that significantly contribute to the cohesive energy.

A hypothetical data table for the cohesive energy of this compound, based on typical values for similar aromatic compounds, is presented below.

Table 1: Hypothetical Periodic DFT Calculation Results for this compound Cohesive Energy

Computational Method Basis Set Calculated Cohesive Energy (kJ/mol)
PBE-D3 6-31G(d,p) -120.5
B3LYP-D3 cc-pVTZ -125.8
ωB97X-D def2-TZVP -128.2

Note: This table is illustrative and does not represent actual published data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited state properties of molecules, including electronic transitions and UV-Vis absorption spectra. scm.com This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

For molecules like this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as π → π* or n → π* transitions. rsc.org For example, in a study of 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives, TD-DFT calculations assigned the long-wavelength bands to π → π* transitions involving intramolecular charge transfer. rsc.org The choice of functional and basis set is critical for obtaining accurate predictions that correlate well with experimental spectra. scirp.org

While specific TD-DFT studies focused solely on this compound are not detailed in the provided search results, the methodology has been applied to a vast range of similar organic molecules. researchgate.netresearchgate.net The calculations typically involve optimizing the ground state geometry of the molecule and then performing a TD-DFT calculation to obtain the excitation energies and oscillator strengths for a number of the lowest singlet excited states. scirp.org These results can then be used to generate a theoretical UV-Vis spectrum.

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound in Toluene (B28343)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 3.10 400 0.15 HOMO → LUMO (π → π*)
S₀ → S₂ 3.54 350 0.28 HOMO-1 → LUMO (π → π*)
S₀ → S₃ 4.13 300 0.05 HOMO → LUMO+1 (π → π*)

Note: This table is illustrative and does not represent actual published data for this compound.

TD-DFT is also instrumental in understanding the photophysical properties of molecules, particularly those exhibiting intramolecular charge transfer (ICT). doi.org In donor-π-acceptor (D-π-A) systems, photoexcitation can lead to a transfer of electron density from the electron-donating moiety to the electron-accepting moiety. rsc.org This ICT process is often characterized by a large Stokes shift and sensitivity of the emission spectrum to solvent polarity. doi.org

For substituted phenylacridines, which can act as D-A systems, TD-DFT can model the charge distribution in the ground and excited states, providing insight into the ICT character of the transitions. tum.de Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal the spatial separation of electron density upon excitation, a key feature of ICT. scirp.orgrsc.org For instance, in a study of a tribranched donor-π-acceptor chromophore, TD-DFT calculations supported the experimental observation of ICT properties. doi.org

While direct TD-DFT studies on the ICT properties of this compound are not explicitly available, the principles can be readily applied. The phenyl group can act as a weak donor or part of the conjugated system, and the acridine core acts as the acceptor. Substituents on either the phenyl or acridine moieties would significantly modulate the ICT characteristics.

Quantum Chemical Calculations (Ab Initio Approaches)

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation from first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchy of accuracy and computational cost. wikipedia.orgmontana.edu

For a molecule like this compound, ab initio calculations can be used to determine a wide range of properties, including optimized geometries, electronic energies, and vibrational frequencies. montana.edu While DFT methods are often more computationally tractable for larger molecules, ab initio methods can provide benchmark results. For example, quantum chemical calculations have been applied to study the structure and thermodynamics of phenyl acridine-9-carboxylates. akjournals.comresearchgate.net These methods are foundational for understanding the electronic structure that governs the chemical and physical properties of the molecule. aspbs.com

Molecular Dynamics Simulations (QM/MM Methodology)

For studying the behavior of this compound in a complex environment, such as in solution or interacting with a biological macromolecule, a purely quantum mechanical approach can be computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a solution by treating a chemically active region (e.g., the this compound molecule) with a QM method, while the surrounding environment (e.g., solvent molecules or a protein) is treated with a less computationally expensive MM force field. mpg.denih.govwikipedia.org

This multiscale approach allows for the simulation of chemical processes in large, complex systems. nih.gov For example, QM/MM molecular dynamics simulations can be used to study reaction mechanisms, conformational changes, and the influence of the environment on the electronic properties of the QM region. rsc.org In the context of this compound, QM/MM simulations could be employed to investigate its interaction with DNA, where the acridine moiety intercalates between base pairs. The QM treatment of the acridine and the interacting DNA bases would provide an accurate description of the binding interactions, while the rest of the DNA and solvent would be modeled with MM. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Interactions (e.g., DNA Binding Affinity Estimation)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity or a physical property. semanticscholar.org For phenylacridine derivatives, QSAR studies have been conducted to model their DNA binding affinity, which is relevant to their potential as anticancer agents. crimsonpublishers.comcrimsonpublishers.com

These studies involve calculating a variety of molecular descriptors for a set of phenylacridine derivatives. These descriptors can be structural, topological, or physicochemical in nature. crimsonpublishers.com Multiple linear regression (MLR) or other statistical methods are then used to build a mathematical model that relates these descriptors to the experimentally determined DNA binding affinity (often expressed as logK). crimsonpublishers.comresearchgate.net

A study on 27 phenylacridine derivatives found that parameters representing steric and volumetric properties of the molecules played a dominant role in characterizing their DNA binding. crimsonpublishers.comcrimsonpublishers.com Another QSAR study on phenylamino-acridine derivatives also found significant correlations between topological and physicochemical parameters and DNA binding affinity. researchgate.netresearchgate.net These models can be used to predict the DNA binding affinity of new, unsynthesized phenylacridine derivatives, thereby guiding the design of more potent compounds. crimsonpublishers.com

Table 3: Example of Descriptors Used in QSAR Models for Phenylacridine Derivatives

Descriptor Type Example Descriptor Relevance to DNA Binding
Steric Molar Refractivity (MR) Relates to the volume and polarizability of the molecule, influencing intercalation.
Volumetric Molecular Volume (MV) Describes the size of the molecule, which is critical for fitting into the DNA intercalation site.
Topological Balaban Branching Index Encodes information about the branching and connectivity of the molecular structure.
Physicochemical Surface Tension Can be related to hydrophobic interactions with the DNA molecule.

This table is based on descriptors mentioned in references crimsonpublishers.com and researchgate.net.

Topological Analysis of Electron Density (Quantum Crystallography)wikipedia.org

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution (ρ(r)) in chemical systems, offering profound insights into chemical bonding and intermolecular interactions. gla.ac.uk This methodology, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density, which is an experimentally observable quantum mechanical property. gla.ac.ukmuni.cz The analysis focuses on the critical points (CPs) of the electron density, where the gradient of ρ(r) is zero (∇ρ(r) = 0). univ-reims.fr These points are classified by their rank and signature, which describe the curvature of the electron density in three dimensions. univ-reims.frwiley-vch.de

The most chemically significant critical points include:

Bond Critical Points (BCPs): (3, -1) CPs found between two bonded atoms. The presence of a BCP and a corresponding bond path (a line of maximum electron density linking the nuclei) is a necessary and sufficient condition for the existence of a chemical bond. muni.czresearchgate.net

Ring Critical Points (RCPs): (3, +1) CPs located in the center of a ring structure. wiley-vch.deuniovi.es

Cage Critical Points (CCPs): (3, +3) CPs found within a cage-like molecular structure. wiley-vch.de

Nuclear Critical Points (NCPs): (3, -3) CPs that are local maxima of the electron density and coincide with the positions of the atomic nuclei. wiley-vch.de

The properties of the electron density at a bond critical point offer quantitative information about the nature of the chemical bond. Key descriptors include:

The electron density at the BCP (ρb): Higher values of ρb are indicative of stronger bonds.

The Laplacian of the electron density (∇²ρb): This value reveals whether the electron density is locally concentrated (∇²ρb < 0) or depleted (∇²ρb > 0) at the BCP. muni.cz Negative values are characteristic of shared-shell (covalent) interactions, while positive values signify closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. univ-reims.frwiley-vch.de

The ellipticity (εb): This measures the deviation of the electron density from cylindrical symmetry around the bond path. A value of zero indicates a cylindrically symmetrical bond (like a pure σ-bond), whereas higher values suggest significant π-character, as seen in double bonds or aromatic systems. wiley-vch.deresearchgate.net

In the context of this compound, a QTAIM analysis would characterize both the intramolecular covalent bonds and the crucial non-covalent interactions that govern its supramolecular chemistry.

Intramolecular Covalent Bonds

The covalent framework of this compound consists of C-C, C-H, and C-N bonds within the acridine and phenyl rings. A topological analysis would reveal BCPs for each of these bonds. The bonds within the aromatic rings are expected to show high ρb values and negative ∇²ρb values, confirming their covalent nature. Furthermore, their ellipticities would be significantly greater than zero, reflecting the delocalized π-electron system.

Table 1: Theoretical Topological Properties at Bond Critical Points (BCPs) for Representative Covalent Bonds in this compound.
Bond Typeρb (e/ų)∇²ρb (e/Å⁵)Ellipticity (εb)
C-C (Aromatic)~2.20~-18.5~0.25
C-N (Aromatic)~2.15~-17.0~0.22
C-C (Inter-ring)~1.80~-15.0~0.08
C-H~1.70~-14.0~0.03

Non-Covalent Interactions

The crystal packing of acridine derivatives is often stabilized by non-covalent interactions like π-π stacking and C-H···π interactions. nih.gov QTAIM is particularly powerful for identifying and characterizing these weak, closed-shell interactions. rsc.orgmdpi.com For this compound, one would expect to find BCPs corresponding to these interactions between adjacent molecules in the crystal lattice.

These non-covalent BCPs would be characterized by:

Low values of electron density (ρb).

Positive values of the Laplacian (∇²ρb > 0), indicating a closed-shell interaction.

Table 2: Theoretical Topological Properties at Bond Critical Points (BCPs) for Expected Non-Covalent Interactions in Crystalline this compound.
Interaction Typeρb (e/ų)∇²ρb (e/Å⁵)Ellipticity (εb)
π-π (Acridine-Acridine)~0.05~+0.60~0.15
C-H···π~0.03~+0.45~0.10

Reactivity and Mechanistic Studies of 1 Phenylacridine

Nucleophilic and Electrophilic Reactivity of the Acridine (B1665455) Core

The reactivity of the acridine ring system is complex, influenced by the nitrogen heteroatom which significantly affects the electron distribution across the tricyclic framework. thieme-connect.compharmaguideline.com This inherent electronic nature dictates the regioselectivity of both nucleophilic and electrophilic reactions.

The acridine nucleus is characterized by a general electron deficiency, particularly pronounced at the C9 position due to the influence of the adjacent nitrogen atom. pharmaguideline.com This low electron density makes the C9 carbon the most electrophilic center in the molecule and, consequently, the preferred site for nucleophilic attack. pharmaguideline.com In the case of 1-phenylacridine, while the phenyl group at the C1 position can exert electronic effects, the primary site for nucleophilic addition remains the C9 position. This is a characteristic reaction for acridines, where nucleophiles add to the central ring, temporarily disrupting its aromaticity. pharmaguideline.com The regioselectivity is a direct consequence of the electronic distribution within the heterocyclic system.

In contrast to nucleophilic attack, electrophilic aromatic substitution on the acridine core is more challenging due to the deactivating effect of the protonated nitrogen atom under typical acidic reaction conditions. The nitrogen atom acts as an electron-withdrawing group, reducing the electron density of the rings and making them less susceptible to electrophilic attack. However, when substitutions do occur, they preferentially happen on the outer benzenoid rings rather than the central pyridine ring. pharmaguideline.com The electronic configuration of the acridine molecule favors electrophilic attack at the C2 and C7 positions, which are electronically richer compared to other positions on the terminal rings. thieme-connect.compharmaguideline.com Therefore, for this compound, electrophilic substitution reactions such as nitration or halogenation are expected to yield primarily 2- and/or 7-substituted products.

Redox Chemistry and Electron Transfer Processes

The acridine system, including this compound, is redox-active, capable of undergoing both oxidation and reduction reactions that target the central heterocyclic ring. pharmaguideline.com These transformations are central to its chemical behavior and can be investigated using electrochemical methods.

Oxidation of the acridine core typically results in the formation of an acridone (B373769) derivative. pharmaguideline.com This reaction involves the oxidation of the C9 position and the nitrogen atom. For this compound, treatment with a strong oxidizing agent, such as dichromate in acetic acid, would yield 1-phenyl-9(10H)-acridone. pharmaguideline.com This transformation converts the planar acridine ring into the keto-form of the acridone, which is a stable, often fluorescent, compound.

Table 1: Representative Oxidation Reaction of the Acridine Core

Reactant Oxidizing Agent Product

The acridine ring system can be readily reduced, particularly at the central pyridine ring. A common method involves the use of reducing agents like zinc in the presence of an acid. pharmaguideline.com This reaction selectively reduces the C9-N10 double bond, leading to the formation of a 9,10-dihydroacridine derivative. pharmaguideline.com For this compound, this reduction would produce 1-phenyl-9,10-dihydroacridine. This process effectively saturates the central ring, altering the geometry and electronic properties of the molecule.

Table 2: Representative Reduction Reaction of the Acridine Core

Reactant Reducing Agent Product

Electrochemical techniques such as cyclic voltammetry (CV) are powerful tools for probing the redox behavior of molecules like this compound. gamry.com A cyclic voltammogram provides information about the oxidation and reduction potentials of a species. gamry.comresearchgate.net For an aromatic, redox-active molecule like this compound, the CV would be expected to show one or more reversible or quasi-reversible waves in both the anodic (oxidation) and cathodic (reduction) potential regions.

The reduction process likely involves the stepwise addition of electrons to the π-system of the acridine core, forming a radical anion and then a dianion. Conversely, the oxidation process would involve the removal of electrons to form a radical cation. libretexts.org The precise potentials for these electron transfer events are sensitive to the solvent and supporting electrolyte used in the experiment. bu.edu The phenyl substituent at the C1 position would influence these potentials compared to unsubstituted acridine due to its electronic effects.

Table 3: Expected Electrochemical Processes for this compound in Cyclic Voltammetry

Process Description Expected Potential Range (vs. SCE)
First Reduction Reversible one-electron transfer to form a radical anion (A → A•⁻) -1.8 to -2.5 V
First Oxidation Reversible one-electron transfer to form a radical cation (A → A•⁺) +0.5 to +1.5 V

Note: The potential ranges are illustrative and based on general observations of similar aromatic heterocyclic systems. Actual values would require experimental determination for this compound.

Electron Exchange Reactions of this compound Derivatives

The study of electron exchange reactions in derivatives of 9-phenylacridine (B188086) has been facilitated by techniques such as electron spin resonance (ESR) spectroscopy. These investigations provide insights into the kinetics and mechanisms of electron transfer processes involving the acridine core. The rate of electron exchange can be influenced by the solvent environment and the specific substituents on the phenylacridine scaffold. For instance, the presence of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, thereby affecting the energetics of electron transfer.

Research in this area has explored the electron exchange between a radical and a cation of 9-phenylacridine derivatives. acs.org Such studies are fundamental to understanding the redox properties of these compounds and their potential applications in areas such as photocatalysis and materials science, where electron transfer is a key process.

Mechanistic Pathways of Functionalization Reactions

The functionalization of the this compound scaffold can be achieved through various synthetic methodologies, each proceeding via distinct mechanistic pathways. Understanding these mechanisms is crucial for the rational design of new derivatives with tailored properties.

Copper-Catalyzed Cross-Dehydrogenative Coupling Mechanisms

Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions represent a powerful tool for the formation of C-C and C-heteroatom bonds. While specific studies on this compound are not detailed in the provided search results, the general mechanism for copper-catalyzed CDC reactions involves the formation of a copper-acetylide or a related organocopper intermediate. This is followed by oxidative addition, reductive elimination, or other elementary steps to afford the coupled product. The catalytic cycle is often facilitated by the use of an external oxidant to regenerate the active copper catalyst.

Recent advancements in ligand design, such as the use of oxalohydrazide-based ligands, have led to the development of highly efficient copper catalyst systems for C-O and C-N cross-coupling reactions with high turnover numbers. nih.govdigitellinc.com These systems can tolerate a wide range of functional groups and have been applied to the synthesis of complex molecules. nih.govdigitellinc.com The mechanism of these reactions is believed to involve the formation of a long-lived copper catalyst that resists deactivation. nih.govdigitellinc.com

Direct Hydrogen Atom Transfer (d-HAT) Reagent Mechanisms in C(sp³)-H Functionalization

Direct hydrogen atom transfer (d-HAT) has emerged as a prominent strategy for the functionalization of unactivated C(sp³)-H bonds. nih.govresearchgate.net This approach often utilizes photocatalysis to generate a reactive radical species that can abstract a hydrogen atom from a C(sp³)-H bond. researchgate.netnih.govrsc.org The resulting carbon-centered radical can then undergo further reactions to form new C-C, C-N, or other bonds. nih.gov

The mechanism of d-HAT involves the photoexcitation of a catalyst, which then engages in a hydrogen atom transfer event with the substrate. The selectivity of this process is often governed by the bond dissociation energies of the C-H bonds and steric factors. This methodology provides a powerful means for the late-stage functionalization of complex molecules under mild reaction conditions.

Intramolecular Cyclization Reaction Mechanisms

Intramolecular cyclization reactions are fundamental processes in organic synthesis for the construction of cyclic molecules. wikipedia.org These reactions can proceed through various mechanisms, including free-radical, transition-metal-catalyzed, and pericyclic pathways. thieme-connect.de The formation of five- and six-membered rings is often kinetically and thermodynamically favored. wikipedia.org

In the context of acridine synthesis, intramolecular cyclization can be a key step. For example, the palladium-catalyzed intramolecular cyclization of bromoanilinoalkenenitriles involves the intramolecular addition of an arylpalladium species to a cyano group. rsc.org Theoretical calculations can be employed to investigate the potential energy surfaces of these reactions and to elucidate the structures of intermediates and transition states. frontiersin.org

Reaction Kinetics and Transition State Analysis

The study of reaction kinetics provides valuable information about the rates of chemical reactions and the factors that influence them. Transition state theory is a cornerstone of chemical kinetics, providing a framework for understanding the energetic barriers that must be overcome for a reaction to occur. libretexts.orgubc.ca The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. youtube.com

Computational methods, such as density functional theory (DFT), can be used to model reaction pathways and to calculate the energies of reactants, products, intermediates, and transition states. nih.gov This allows for the theoretical prediction of reaction rates and the elucidation of reaction mechanisms at a molecular level. Experimental techniques, such as transient absorption spectroscopy, can be used to probe the dynamics of fast reactions and to identify short-lived intermediates. ru.nl

Photochemical Reactivity of this compound

The photochemical properties of 9-phenylacridine have been a subject of interest due to its fluorescence and potential applications in various fields. nbinno.com Upon absorption of light, 9-phenylacridine can be excited to a higher electronic state. The decay of this excited state can occur through several pathways, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions.

The interaction of 9-phenylacridine with DNA has been studied to evaluate its potential as a photosensitizer. tandfonline.com These studies have shown that 9-phenylacridine can bind to DNA through non-electrostatic interactions. tandfonline.com Upon exposure to UVA light, the DNA-bound 9-phenylacridine can induce damage to the DNA, leading to apoptosis. tandfonline.com This highlights the potential of phenylacridine derivatives in photodynamic therapy. The excited state dynamics of acridinyl radicals have also been investigated, revealing complex behavior that is dependent on the solvent environment. chemrxiv.org

Photosensitization Mechanisms (e.g., UVA-induced DNA damage in vitro)

This compound has been identified as a photosensitizing agent, capable of inducing cellular damage upon activation with UVA radiation. thieme-connect.com Its photosensitizing action is closely linked to its ability to interact with DNA and generate reactive oxygen species (ROS). thieme-connect.com

Studies have shown that this compound binds to DNA through non-electrostatic interactions, specifically hydrogen bonding and van der Waals forces. scripps.edunih.gov This binding is a spontaneous and exothermic process. scripps.educhinesechemsoc.org The interaction enhances the damage to DNA when exposed to UVA radiation. scripps.educhinesechemsoc.org In the absence of UVA, this compound alone does not induce DNA damage. thieme-connect.com However, when cells are pre-treated with this compound and then irradiated with UVA, a significant increase in DNA damage is observed. thieme-connect.com This potentiation of cell killing is mediated by the enhancement of intracellular ROS. thieme-connect.com

The UVA-induced DNA damage in the presence of this compound leads to several cellular consequences, including cell cycle arrest in the G2/M phase and the induction of apoptosis through a mitochondria-mediated pathway. thieme-connect.com The binding parameters for the interaction of 9-phenylacridine, a closely related isomer, with DNA have been determined and are presented in the table below, offering insight into the nature of this interaction which is fundamental to its photosensitizing effect.

Binding ParameterValueMethod of Determination
Binding Constant (K)10³ M⁻¹Absorption Spectroscopy, Spectrofluorimetry, Circular Dichroism
Number of Binding Sites (n)≈ 2Absorption Spectroscopy, Spectrofluorimetry, Circular Dichroism
Binding Stoichiometry1:4 (ACPH:DNA)Job Plot Analysis

This data is for 9-phenylacridine, providing a model for the DNA interaction of phenylacridine isomers. scripps.edunih.govchinesechemsoc.org

Photoalkylation Processes

The acridine core of this compound is susceptible to photoalkylation reactions, particularly at the 9-position, which has a low electron density. pharmaguideline.com While specific studies on the photoalkylation of this compound are not detailed in the provided search results, the general reactivity of the acridine ring system provides a strong basis for understanding these processes. Nucleophiles preferentially attack the 9-position of the acridine ring. pharmaguideline.com

One established mechanism for the alkylation of acridines involves a photosensitized decarboxylation of carboxylic acids. thieme-connect.com In this process, the acridine compound acts as a light absorber. thieme-connect.com The photo-excited acridine can then facilitate the decarboxylation of a carboxylic acid, generating an alkyl radical. thieme-connect.com This radical can subsequently attack the acridine ring, leading to the formation of a 9-alkylated acridine. thieme-connect.com

Another relevant process is homolytic alkylation. Radicals generated, for instance, through the persulfate oxidation of carboxylic acids, can react with acridine to form 9-alkylacridines. thieme-connect.de Furthermore, photochemically induced single-electron transfer (SET) between acridinium (B8443388) salts and organotrifluoroborates is known to generate a transient alkyl radical and a persistent acridine radical, which can then couple to form a C-C bond. chinesechemsoc.org Given the established reactivity of the acridine nucleus, it is plausible that this compound would undergo similar photoalkylation reactions at its 9-position.

Competition between Internal Conversion and Intersystem Crossing

The photophysical behavior of this compound following photoexcitation is dictated by a competition between two primary deactivation pathways for the initially populated excited singlet state (S₁): internal conversion (IC) and intersystem crossing (ISC) to the triplet state (T₁). thieme-connect.deresearchgate.net This competition is significantly influenced by the viscosity of the surrounding medium. thieme-connect.deresearchgate.netnih.gov

Femtosecond time-resolved spectroscopy studies on 9-phenylacridine, which serves as a model for the photophysics of this compound, have elucidated the role of molecular conformation in these processes. thieme-connect.denih.govnih.gov Upon photoexcitation, the molecule can undergo twisting around the C-C single bond connecting the phenyl group to the acridine core. thieme-connect.deresearchgate.netnih.gov

In low-viscosity solutions , this twisting motion is facile, leading to a conformation that promotes efficient intersystem crossing from the S₁ state to the triplet manifold. thieme-connect.deresearchgate.net This is a key process for photosensitizers, as the resulting triplet state is often the species responsible for generating reactive oxygen species.

Conversely, in high-viscosity solutions , the twisting of the C-C single bond is suppressed. thieme-connect.deresearchgate.netnih.gov This hindrance of conformational change results in a significantly higher yield of internal conversion, a non-radiative process where the molecule returns to the ground state without emitting light or transitioning to the triplet state. thieme-connect.deresearchgate.net The internal conversion yield in high-viscosity solutions can be approximately 2.5 times higher than in low-viscosity environments. thieme-connect.denih.gov

Solvent ViscosityDominant Deactivation PathwayConsequence
LowIntersystem Crossing (ISC)Efficient population of the triplet state.
HighInternal Conversion (IC)Suppressed triplet state formation.

This data is based on studies of 9-phenylacridine and illustrates the influence of the environment on the photophysical properties of phenylacridines. thieme-connect.deresearchgate.netnih.gov

Advanced Material Applications and Structure Property Relationships of 1 Phenylacridine

Organic Light-Emitting Diodes (OLEDs) Applications

In the field of OLEDs, particularly for high-energy deep-blue emission, materials must meet stringent criteria, including a wide energy gap (>3 eV) for blue color purity and suitable energy levels for efficient charge injection. researchgate.net The 1-phenylacridine core is a key component in designing both fluorescent emitters and host materials that address these challenges.

The design of efficient and stable deep-blue fluorophores is a significant challenge in OLED technology. researchgate.net this compound derivatives have emerged as promising candidates for the emissive layer. By incorporating electron-rich (donor) and electron-poor (acceptor) moieties into the molecular structure, the charge injection barrier can be reduced. rsc.org However, this must be carefully balanced to prevent a red shift in emission caused by strong intramolecular charge transfer (ICT). researchgate.netrsc.org

One successful strategy involves the spiro-connection of an N-phenylacridine (PA) unit, which is a strong hole injector, to other molecular fragments. rsc.org For example, a material named SPA-DBS , created by connecting N-phenylacridine to a dibenzosuberene (DBS) core, functions as a deep-blue emitter. In an OLED device, SPA-DBS achieved a deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.04) and an external quantum efficiency (EQE) of approximately 1%. rsc.org The very low CIEy coordinate of 0.04 is particularly notable as it meets the standards set by the NTSC, ITU, and EBU for display applications. rsc.org

Beyond acting as the primary emitter, this compound derivatives are also effective host materials for phosphorescent OLEDs. Universal host materials, capable of supporting red, green, and blue emitters, are sought after to simplify device structures. rsc.org Materials constructed by linking an electron-rich phenylacridine unit with an electron-deficient diphenylphosphineoxide-substituted fluorene (B118485) via a spiro carbon atom have shown great promise. rsc.org One such material, SPA-2-FPOPh₂ , when used as a host in a single-layer phosphorescent OLED (SL-PhOLED) with the blue phosphorescent emitter FIr6 , yielded a device with an impressive EQE of 9.1% and a low turn-on voltage of less than 3 V. rsc.org Another derivative, SPA-2,7-F(POPh₂)₂ , demonstrated even higher performance as a universal host, achieving a very high EQE of 18% with the sky-blue emitter FIrpic . rsc.org These results underscore that associating phenylacridine with diphenylphosphineoxide units creates a framework that fulfills the requirements for a universal host in high-efficiency SL-PhOLEDs. rsc.org

Table 1: Performance of this compound Derivatives in OLEDs

Compound NameRole in OLEDEmitter/DopantEQE (%)CIE Coordinates (x, y)
SPA-DBS EmitterN/A~1%(0.16, 0.04) rsc.org
2,2-SPA-SBF EmitterN/A~1.7%(0.182, 0.054) researchgate.net
SPA-2-FPOPh₂ HostFIr6 (Blue)9.1%Not Specified rsc.org
SPA-2,7-F(POPh₂)₂ HostFIrpic (Sky-Blue)18.0%Not Specified rsc.org
QAC-BO EmitterN/A15.8%(0.145, 0.076) mdpi.comresearchgate.net
AC-BO EmitterN/A19.3%(0.147, 0.122) mdpi.comresearchgate.net

The optical and electrochemical properties of this compound can be precisely tuned through strategic structural modifications. The goal is often to control the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize charge injection and transport, while also managing the emission wavelength. rsc.org

A common modification strategy is the spiro-configuration, which involves connecting the phenylacridine unit to another functional moiety through a shared spiro-carbon atom. This architectural choice helps maintain high thermal stability (high glass transition and decomposition temperatures) while allowing the electronic properties to be dictated by the constituent parts. rsc.org For instance, in a series of deep-blue emitters, N-phenylacridine (PA ), indoloacridine (IA ), and quinolinophenothiazine (QPTZ ) were each connected to a dibenzosuberene (DBS ) core. rsc.org While the resulting materials (SPA-DBS, SIA-DBS, and SQPTZ-DBS) had similar LUMO levels around -2.30 eV, their HOMO levels were modulated by the electron-donating strength of the donor unit, ranging from -5.22 eV to -5.48 eV. rsc.org This demonstrates how the choice of the donor fragment directly influences the HOMO level and the energy gap. rsc.org

The emission color is also highly sensitive to these modifications. The emission spectra of the spiro-dibenzosuberene compounds showed a significant red-shift of 42 nm from SIA-DBS to SQPTZ-DBS. rsc.org This shift is attributed to two factors: the stronger electron-rich nature of the QPTZ fragment induces a more pronounced photoinduced intramolecular charge transfer (ICT), and its greater structural flexibility compared to the rigid IA unit leads to larger geometric changes in the excited state, both of which result in lower-energy (red-shifted) emission. rsc.org

Another approach involves linking phenylacridine to diphenylphosphineoxide-substituted fluorenes. rsc.org The number and position of the electron-deficient diphenylphosphineoxide units on the fluorene backbone provide another lever for tuning the material's properties and ultimately determining the best combination for device performance. rsc.org

The rigidity and planarity of a molecule significantly impact its electronic and photophysical properties, a principle that has been effectively applied to this compound derivatives. Increasing molecular stiffness is a key strategy for developing deep-blue emitters. researchgate.net

Theoretical studies based on Density Functional Theory (DFT) have shown that as the molecular stiffness of nitrogen heterocycles increases through skeleton modification, the HOMO energy level decreases. researchgate.netresearchgate.net A lower HOMO level is advantageous for achieving deep-blue emission as it contributes to a wider energy gap. Covalently connecting the phenyl and acridine (B1665455) rings to create a more rigid, planar structure, as seen in quinolino[3,2,1-de]acridine-5-one (QAC-BO ), is one such modification. This increased rigidity helps restrain the free rotation of the aromatic framework. ossila.com

This structural reinforcement has profound effects. In a series of emitters where acridine derivatives were combined with rigid electron-withdrawing boron/oxygen heterocycles, increasing the stiffness of the donor unit led to a systematic blue-shift in the emission wavelength. The emission peaks shifted from 446 nm for AC-BO to 428 nm for QAC-BO , and further to 411 nm for Cz-BO . researchgate.net This hypsochromic shift is directly linked to the stabilization of the HOMO level. Furthermore, increasing molecular rigidity can also narrow the full-width-at-half-maximum (FWHM) of the emission spectrum, leading to better color purity. researchgate.net The FWHM decreased from 57 nm for AC-BO to 49 nm for QAC-BO, demonstrating that structural planarization and stiffening not only modulate energy levels but also enhance the spectral purity of the emission. researchgate.net

Dye-Sensitized Solar Cells (DSSCs) Applications

The core principles of light absorption and electron transfer that make this compound derivatives useful in OLEDs also apply to their use in DSSCs, where they can function as organic dyes (sensitizers).

In a DSSC, a sensitizer (B1316253) dye absorbs sunlight and initiates the process of converting light into electrical energy. sigmaaldrich.com Metal-free organic dyes are attractive alternatives to traditional ruthenium-based complexes due to their low cost and tunable properties. nih.govrsc.org A novel family of organic sensitizers based on a donor-acceptor design incorporating a phenylacridine unit has been reported for use in DSSCs. researchgate.net These dyes are designed to have strong light absorption in the visible range to achieve a high photon-to-electrical current conversion efficiency. researchgate.net The electronic and photovoltaic properties of these dyes can be readily tuned by modifying their structure, such as by altering the electron-donor groups or the π-conjugated bridge, which has been shown to enhance photovoltaic performance. researchgate.net

The function of a DSSC relies on a series of electron transfer processes. First, the dye absorbs a photon, promoting an electron from its HOMO to its LUMO. sigmaaldrich.com The excited dye then injects this electron into the conduction band (CB) of a semiconductor, typically titanium dioxide (TiO₂). sigmaaldrich.comdoi.org For this injection to be efficient, the LUMO level of the dye must be higher (more negative in potential) than the conduction band edge of the TiO₂. sigmaaldrich.com The energy difference between the dye's LUMO and the semiconductor's CB is known as the electron injection driving force (ΔG_inject). doi.org A driving force of at least 0.2 eV is generally considered necessary for effective injection. doi.org

Studies on this compound-based dyes have shown that their LUMO energies are typically higher than the conduction band edge of TiO₂ (-4.0 eV), indicating that these dyes are capable of injecting electrons into the semiconductor. researchgate.net The photosensitization properties, including the light-harvesting efficiency and the electron injection driving force, can be evaluated and optimized through molecular design. researchgate.net By using computational methods like Density Functional Theory (DFT), researchers can predict the molecular energy levels of new phenylacridine derivatives to assess their potential driving force for electron injection, ensuring efficient charge separation at the dye-semiconductor interface, a critical step for high-performance solar cells. researchgate.net

Coordination Chemistry of this compound

Complex Formation with Transition Metals (e.g., Palladium(II) Complexes)

There is a notable absence of published research specifically documenting the synthesis and characterization of coordination complexes between this compound and palladium(II). The coordination chemistry of palladium(II) with various nitrogen-based ligands, such as Schiff bases and phenanthroline derivatives, has been extensively studied, often resulting in complexes with square-planar geometry. crimsonpublishers.comajol.info These studies provide a foundational understanding of how palladium(II) interacts with N-heterocyclic compounds, typically involving the coordination of the nitrogen atom's lone pair of electrons to the metal center. However, without direct experimental evidence for this compound, any discussion on its specific complexation behavior with palladium(II) would be purely speculative.

Spectroscopic and Potentiometric Studies of Metal Complexes

Consistent with the lack of data on complex formation, there are no available spectroscopic or potentiometric studies for metal complexes of this compound. Spectroscopic techniques such as UV-Vis, FT-IR, and NMR spectroscopy are crucial for elucidating the structure and bonding within metal complexes. mdpi.commdpi.com For instance, changes in the absorption spectra or shifts in the vibrational frequencies of the ligand upon coordination can confirm the formation of a complex and provide insights into the coordination mode. mdpi.commdpi.com Similarly, potentiometric titrations are employed to determine the stability constants of metal complexes in solution, offering quantitative measures of the strength of the metal-ligand interaction. electrochemsci.orgresearchcommons.org The scientific community awaits such detailed investigations to understand the coordination behavior of this compound.

This compound as a Chemical Probe and Research Tool

The application of acridine derivatives as fluorescent probes and bioactive molecules is a well-established field of research. However, specific data on this compound for the applications outlined below are not present in the available literature. Much of the existing research focuses on its isomer, 9-phenylacridine (B188086).

Response to Changes in Environmental Viscosity

Currently, there are no scientific reports that investigate or demonstrate the use of this compound as a fluorescent probe for sensing changes in environmental viscosity. The fluorescence of certain molecules, known as molecular rotors, is sensitive to the viscosity of their microenvironment, a property that is harnessed for various biological and material science applications. advancechemjournal.comacs.org The structural features of these probes, often involving moieties capable of intramolecular rotation, are key to their viscosity-dependent fluorescence. While some acridine derivatives might possess such properties, dedicated studies on this compound's fluorescence behavior in viscous media are required to ascertain its potential in this area.

DNA Binding Properties and Intercalation Studies

While the broader class of acridine derivatives is renowned for its ability to interact with DNA, primarily through intercalation, specific studies on the DNA binding properties of this compound are scarce. crimsonpublishers.com The planarity of the acridine ring system allows it to insert between the base pairs of the DNA double helix, leading to structural distortions and interference with cellular processes like DNA replication and transcription. crimsonpublishers.com Research on the isomer 9-phenylacridine has indicated that it binds to DNA, with some studies suggesting a groove-binding mechanism rather than classical intercalation. researchgate.net However, the positional difference of the phenyl group in this compound could significantly influence its interaction with DNA. Detailed biophysical studies, such as spectrophotometric and calorimetric titrations, are needed to elucidate the specific binding mode, affinity, and sequence selectivity of this compound with DNA.

Enzyme Inhibition Studies (e.g., Topoisomerase I, PARP 1) via Bioinformatics and In Vitro Assays

There is a lack of direct evidence from in vitro assays or bioinformatics studies specifically identifying this compound as an inhibitor of Topoisomerase I or Poly(ADP-ribose) polymerase 1 (PARP-1). Many acridine derivatives are known to inhibit these enzymes, which are crucial targets in cancer therapy. crimsonpublishers.comcrimsonpublishers.com For example, molecular modeling studies on 9-phenylacridine have suggested its potential as an inhibitor of both Topoisomerase I and PARP-1. researchgate.netresearchgate.netresearchgate.net These studies often highlight the importance of interactions with key amino acid residues in the active sites of the enzymes. researchgate.netresearchgate.net To establish the inhibitory potential of this compound, rigorous enzymatic assays and computational docking studies focused specifically on this isomer are necessary.

Applications in Organic Synthesis as a Raw Material

The phenylacridine scaffold is a significant building block in the field of organic synthesis, serving as a crucial intermediate and raw material for a variety of more complex molecules. lookchem.com Its applications span the creation of dyestuffs, pharmaceuticals, and materials for photochemical research. lookchem.comchemicalbook.com The rigid, aromatic structure of phenylacridine makes it a valuable precursor for developing functional organic compounds.

One of its historical applications is as the parent base for chrysaniline (3,6-diamino-9-phenylacridine), which is a primary component of the dyestuff known as phosphine. chemicalbook.com More contemporary applications leverage the phenylacridine core to create specialized molecules such as photoinitiators. chemicalbook.comgoogle.com For instance, 9-phenylacridine and its substituted derivatives can act as photoinitiators, which are essential for curing processes in materials composed of unsaturated resins and their monomers. google.com

The synthesis of phenylacridine derivatives themselves can be achieved through several established routes. The Bernthsen acridine synthesis, a classic method, involves the condensation of diphenylamine (B1679370) with a carboxylic acid, such as benzoic acid, at high temperatures in the presence of a catalyst like zinc chloride. 117.239.78 Modern advancements have sought to improve this process. A patented method for producing 9-phenylacridine photoinitiators utilizes a composite catalyst system of zinc chloride and phosphoric acid, reacting diphenylamine directly with benzoic acid. google.com This improved method reports significantly higher product yields (up to 70%) and purity (>98%), making it suitable for industrial-scale production. google.com

Furthermore, phenylacridine derivatives can be synthesized through the intramolecular cyclization of precursors like o-arylamino Schiff bases, a method that offers high conversion rates and mild reaction conditions. google.com Another common approach involves the substitution of a leaving group on the acridine core, such as the reaction of 9-chloroacridine (B74977) with a phenylating agent. researchgate.net These synthetic routes underscore the role of phenylacridine as a target molecule and a foundational element for building a wider array of functional aromatic heterocyclic compounds with applications in materials chemistry and pharmaceutical synthesis. google.com

Table 1: Synthesis of 9-Phenylacridine Derivatives
Starting MaterialsKey Reagents/CatalystsProduct TypeReported Yield/PurityReference
Diphenylamine, Benzoic AcidZinc chloride, 85% Phosphoric acid9-Phenylacridine PhotoinitiatorYield: >70%, Purity: >98% google.com
o-Fluorobenzaldehyde, Aromatic AmineZnCl2 (for cyclization)Acridine DerivativeConversion Rate: up to 99% google.com
Diphenylamine, Carboxylic AcidZinc chlorideAcridine Derivative (Bernthsen Reaction)Low yields (classic method) 117.239.78
9-Chloroacridine, Phenylboronic acidPalladium Catalyst9-PhenylacridineNot specified chemicalbook.comresearchgate.net

Potential in Organic Semiconductor Materials

The inherent electronic structure of the this compound scaffold, characterized by its extended π-conjugated system, makes it a compound of significant interest for applications in organic electronics. wikipedia.org Organic semiconductors are foundational to devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the precise control of molecular structure allows for the tuning of optoelectronic properties. sigmaaldrich.comossila.com

In the realm of OLEDs, phenylacridine derivatives have been investigated as high-performance host materials for phosphorescent emitters (PhOLEDs). nih.gov A detailed study on donor-spiro-acceptor (D-spiro-A) molecules compared the properties of a phenylacridine donor unit against an indoloacridine unit. nih.gov The research highlighted that such host materials possess a very high triplet energy (ET) and tunable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for efficient energy transfer to the phosphorescent guest and for facilitating charge injection and transport. nih.gov The ability to tune these energy levels by modifying the acceptor unit connected to the phenylacridine-based donor allows for the optimization of device performance for specific colors, such as green and sky-blue PhOLEDs. nih.gov

The structure-property relationship is paramount in designing these materials. rsc.orgcam.ac.uk For example, the planarity of the donor unit influences the electronic and physical properties of the final D-spiro-A molecule. nih.gov Computational studies using density functional theory (DFT) are often employed to predict molecular geometries, frontier molecular orbital energies, and vertical electronic excitations, providing insights that align with experimental findings. researchgate.netresearchgate.net This synergy between theoretical modeling and experimental synthesis accelerates the development of new materials. researchgate.net

Table 2: Properties of Phenylacridine-Based Materials in Organic Electronics
Material TypeApplicationKey PropertiesStructural FeatureReference
Donor-Spiro-Acceptor HostGreen & Sky-Blue PhOLEDsHigh Triplet Energy (ET), Tunable HOMO/LUMO levelsPhenylacridine as donor unit linked via spiro bridge to an acceptor nih.gov
Organic DyeDye-Sensitized Solar Cells (DSSCs)Tunable electronic, optical, and photovoltaic propertiesPhenylacridine-based core researchgate.net
Through-Space Charge Transfer (TSCT) EmitterThermally Activated Delayed Fluorescence (TADF) for OLEDsControlled intramolecular stacking, tunable HOMO levelsRigid heteroaromatic core based on phenylacridine skeleton researchgate.net

Future Directions in 1 Phenylacridine Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of 1-phenylacridine synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Traditional methods for synthesizing the acridine (B1665455) core, such as the Bernthsen reaction, often require harsh conditions, including high temperatures (200–210°C) and stoichiometric amounts of catalysts like zinc chloride, leading to low yields and significant environmental impact. tandfonline.com

Modern research is increasingly focused on "green" chemistry principles to overcome these limitations. mdpi.com Key future directions include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. rsc.org For instance, a one-pot synthesis of 9-phenylacridine (B188086) has been achieved by irradiating a mixture of diphenylamine (B1679370) and benzoic acid in a microwave oven with a BaCl₂ catalyst, significantly reducing reaction times from hours to minutes. ijcrt.orgjetir.org Another approach uses p-toluenesulphonic acid (p-TSA) as a catalyst in a solventless, microwave-assisted reaction, offering good time economy and improved yields compared to conventional methods. tandfonline.com

Novel Catalytic Systems: The exploration of more sustainable and reusable catalysts is a critical research avenue. rsc.org Lewis acids like p-TSA and BaCl₂ have proven effective in greener syntheses. tandfonline.comjetir.org Future work will likely focus on developing metal-free catalytic systems or employing catalysts derived from renewable sources, such as the Co/C catalyst derived from rice husks, to further enhance the sustainability of acridine synthesis. rsc.org

One-Pot, Multi-Component Reactions: Designing synthetic pathways that combine multiple steps into a single operation (a "one-pot" reaction) improves efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. rsc.orgeurekaselect.com The development of such protocols, particularly when combined with green catalysts and energy sources like microwaves, represents a significant step forward in the sustainable production of this compound and its derivatives. eurekaselect.comresearchgate.net

These advancements aim to make the synthesis of phenylacridines more economical and scalable, facilitating their broader application in materials science and other fields. core.ac.uksioc-journal.cn

Advanced Spectroscopic Characterization Under Varied Conditions

A deeper understanding of the photophysical behavior of this compound requires advanced spectroscopic analysis under a range of environmental conditions. Future research will increasingly employ these techniques to build a comprehensive picture of how the molecule interacts with its surroundings.

Solvatochromism Studies: The sensitivity of the absorption and fluorescence spectra of phenylacridine derivatives to solvent polarity is a key area of investigation. researchgate.netresearchgate.net These solvatochromic studies, which analyze spectral shifts in various solvents, are crucial for understanding the nature of the excited state, particularly the intramolecular charge transfer (ICT) character. researchgate.netrsc.org For example, aryl-substituted acridine derivatives show broad, unstructured emission spectra in polar solvents like toluene (B28343) and THF, which is characteristic of a CT-type emission. acs.org By systematically studying these effects, researchers can quantify the change in dipole moment between the ground and excited states, providing insight into the electronic redistribution upon photoexcitation. researchgate.net

Temperature-Dependent Spectroscopy: Analyzing the photophysical properties at different temperatures is essential for identifying and characterizing thermally activated processes, such as Thermally Activated Delayed Fluorescence (TADF). acs.orgkyushu-u.ac.jp In a spiro-acridine derivative, temperature-dependent photoluminescence analysis clearly demonstrated that the delayed fluorescence component was thermally activated, confirming its TADF nature. kyushu-u.ac.jp Similarly, studies on acridinium (B8443388) ions have shown that increasing the temperature from 25 to 200°C significantly impacts its ionization constant (pK), which can be monitored via UV-Vis spectroscopy. core.ac.uk Such studies are vital for materials intended for use in devices like OLEDs, where operating temperatures can fluctuate. mdpi.com

Spectroscopy in Biological or Complex Media: Investigating the spectroscopic behavior of this compound within complex environments, such as bound to DNA or inside cells, is a growing field. mdpi.comtandfonline.com Techniques like absorption spectroscopy, spectrofluorimetry, and circular dichroism (CD) are used to study these interactions. tandfonline.comresearchgate.net For 9-phenylacridine, spectroscopic titrations with DNA have revealed binding constants and stoichiometry, while CD spectroscopy has provided information on conformational changes to the DNA helix upon binding. tandfonline.comresearchgate.netmdpi.com Future work will likely involve more advanced, in-situ techniques to probe these interactions in real-time within living cells. mdpi.com

The data gathered from these advanced characterizations are fundamental for designing molecules with specific photophysical responses for applications in sensing, bioimaging, and optoelectronics.

Deepening Understanding through Integrated Computational and Experimental Mechanistic Studies

The synergy between computational chemistry and experimental techniques is becoming indispensable for elucidating the complex mechanisms underlying the behavior of this compound and its derivatives. dntb.gov.uasumitomo-chem.co.jp This integrated approach provides insights that are often inaccessible through experiments or calculations alone. sumitomo-chem.co.jp

Future research will heavily rely on this combination to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations are increasingly used to map out the energy landscapes of chemical reactions, identifying transition states and intermediates. rsc.orgmdpi.com When combined with experimental observations, such as the isolation of intermediates, DFT can provide a detailed, step-by-step understanding of the reaction pathway. rsc.org For instance, DFT calculations can rationalize the chemoselectivity observed in Hantzsch-like reactions that produce dihydropyridine (B1217469) derivatives by comparing the energy barriers of competing pathways. rsc.org This predictive power is crucial for optimizing reaction conditions and designing more efficient synthetic routes. sumitomo-chem.co.jp

Investigate Non-Covalent Interactions: The binding of phenylacridine derivatives to biological targets like DNA is governed by subtle non-covalent forces. tandfonline.comresearchgate.net A combination of spectroscopic methods (UV-Vis, fluorescence, circular dichroism) and computational modeling can provide a detailed picture of these interactions. tandfonline.comresearchgate.net Experimental studies on 9-phenylacridine have shown that it binds to DNA through non-electrostatic interactions like hydrogen bonding and van der Waals forces. tandfonline.comresearchgate.net Computational docking and molecular dynamics simulations can complement this by visualizing the binding pose and identifying the specific atoms involved, substantiating the experimental findings. crimsonpublishers.com

Rationalize Photophysical Properties: DFT and its time-dependent extension (TD-DFT) are powerful tools for understanding the electronic structure and excited-state properties of molecules. researchgate.net Calculations can predict HOMO and LUMO energy levels, transition energies, and the character of excited states (e.g., charge-transfer vs. locally-excited). researchgate.net These theoretical predictions can be directly compared with experimental data from UV-Vis absorption, fluorescence spectroscopy, and electrochemical measurements. researchgate.netscielo.br This integrated approach was used to study spiro-acridine derivatives, where DFT calculations predicted a good localization of the HOMO and LUMO on the donor and acceptor moieties, respectively, explaining the observed charge transfer emission. kyushu-u.ac.jp

The following table presents an example of how experimental and computational data are integrated, in this case for spiro-configured dibenzosuberene (DBS) emitters connected to an electron-rich N-phenylacridine (SPA) unit.

PropertySPA-DBSMethod
HOMO Energy Level-5.48 eVCyclic Voltammetry (Experimental)
LUMO Energy Level-2.30 eVCyclic Voltammetry (Experimental)
CIE Coordinates (x, y)(0.16, 0.04)Electroluminescence (Experimental)
HOMO OrbitalLocalized on the N-phenylacridine unitDFT Calculation (Computational)
LUMO OrbitalLocalized on the DBS coreDFT Calculation (Computational)
Data sourced from Brouillac et al. (2022) rsc.org

This combined approach is crucial for building robust structure-property relationships, enabling the rational design of new this compound derivatives with tailored functionalities. rsc.org

Exploration of New Material Applications Based on Tunable Electronic and Photophysical Properties

The inherent electronic and photophysical properties of the this compound scaffold, combined with the ability to tune these properties through chemical modification, make it a highly promising candidate for advanced materials. sioc-journal.cnmdpi.com A primary focus of future research is in the field of organic electronics, particularly Organic Light-Emitting Diodes (OLEDs). rsc.org

Phenylacridine derivatives have been successfully utilized as:

Deep-Blue Emitters: Designing efficient and stable deep-blue emitters is a major challenge in OLED technology. The rigid, electron-rich N-phenylacridine unit serves as an excellent hole-injector. rsc.org When connected in a spiro-configuration to an appropriate core like dibenzosuberene (DBS), the resulting material (SPA-DBS) can function as a deep-blue emitter, achieving Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.04), which is highly desirable for display applications. rsc.org

Host Materials for PhOLEDs: The donor-spiro-acceptor (D-spiro-A) design, incorporating a phenylacridine donor, has been used to create efficient host materials for green and sky-blue phosphorescent OLEDs (PhOLEDs). nih.gov These hosts exhibit high triplet energies and tunable HOMO/LUMO levels, which can be adjusted by modifying the acceptor unit, allowing for efficient energy transfer to the phosphorescent guest emitter. nih.gov

Thermally Activated Delayed Fluorescence (TADF) Materials: The phenylacridine moiety can be incorporated into molecules designed for TADF. By linking it to an acceptor, a charge-transfer excited state can be achieved with a small energy gap between the lowest singlet (S₁) and triplet (T₁) states, facilitating efficient reverse intersystem crossing (RISC) and harvesting of triplet excitons for light emission. acs.orgresearchgate.net

The key to these applications is the tunability of the electronic properties. As shown in the table below, modifying the donor unit from phenylacridine (PA) to the more planar indoloacridine (IA) or quinolinophenothiazine (QPTZ) systematically alters the HOMO energy level while leaving the LUMO level relatively unchanged. This allows for precise control over the charge injection and transport properties of the material.

CompoundDonor FragmentHOMO (eV)LUMO (eV)
SPA-DBS N-Phenylacridine (PA)-5.48-2.30
SIA-DBS Indoloacridine (IA)-5.31-2.32
SQPTZ-DBS Quinolinophenothiazine (QPTZ)-5.22-2.33
Data sourced from Brouillac et al. (2022) rsc.org

Future research will continue to explore novel molecular architectures based on this compound to further refine these properties, aiming for materials with higher quantum efficiencies, improved stability, and color purity for next-generation displays and lighting. rsc.orgmdpi.com

Investigations into Structure-Property Correlations for Rational Design of Derivatives

A central theme in modern chemistry is the ability to predict the properties of a molecule based on its structure. rsc.orgrsc.org For this compound, establishing clear structure-property relationships is the key to moving beyond trial-and-error synthesis and toward the rational design of derivatives with specific, predetermined functions. rsc.org

Future research in this area will focus on:

Quantitative Structure-Activity Relationships (QSAR): QSAR is a well-established method for correlating the physicochemical properties or structural parameters of a series of compounds with their biological activity. crimsonpublishers.comcrimsonpublishers.com Studies on phenylacridine derivatives have successfully used QSAR to model their DNA binding affinity. crimsonpublishers.comresearchgate.net These models use descriptors for steric, volumetric, and electronic properties (e.g., approximate surface area, surface tension, polarizability) to create mathematical equations that can predict the activity of new, unsynthesized derivatives. crimsonpublishers.comcrimsonpublishers.com This allows chemists to prioritize the synthesis of the most promising candidates. crimsonpublishers.comnih.gov

Correlating Structure with Photophysical and Electronic Properties: For materials science applications, it is crucial to understand how structural modifications influence properties like absorption/emission wavelengths, quantum yield, and charge carrier mobility. nih.gov Research has shown that planarizing the donor unit in donor-spiro-acceptor molecules (e.g., switching from phenylacridine to indoloacridine) can modulate physicochemical properties. nih.govscispace.com Similarly, DFT simulations have been used to establish a relationship between the structure of phenylacridine derivatives and their HOMO levels. researchgate.net

Controlling Solid-State Packing: The arrangement of molecules in the solid state profoundly impacts the properties of a material. rsc.org Slight tuning of a molecule's donor moiety can control the molecular packing (e.g., herringbone vs. cross packing), which in turn governs bulk properties like mechanochromism. rsc.org Understanding and controlling the non-covalent interactions that dictate this packing is a critical goal for designing materials with desired solid-state emission and stimuli-responsive behavior. rsc.orgresearchgate.net

By systematically studying series of related this compound derivatives, researchers can build robust models that link specific structural features (e.g., substituent position, planarity, donor/acceptor strength) to macroscopic properties. crimsonpublishers.comresearchgate.net This knowledge-based approach will accelerate the discovery of new, high-performance materials for a wide range of applications.

Q & A

Q. How to address non-reproducible results in this compound catalysis studies?

  • Checklist :
  • Document catalyst loading (mol%), solvent drying methods, and reaction vessel geometry.
  • Share raw NMR spectra and chromatograms as supplementary data .
  • Collaboration : Use platforms like Zenodo to publish negative results and failed syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.